molecular formula C10H14ClNS B14400511 1-(Chloromethyl)-2-isothiocyanatocyclooct-1-ene CAS No. 89996-25-8

1-(Chloromethyl)-2-isothiocyanatocyclooct-1-ene

Cat. No.: B14400511
CAS No.: 89996-25-8
M. Wt: 215.74 g/mol
InChI Key: WQGMYHKWMQGAAT-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-isothiocyanatocyclooct-1-ene is an organic compound characterized by a cyclooctene ring substituted with a chloromethyl group and an isothiocyanato group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-2-isothiocyanatocyclooct-1-ene typically involves the chloromethylation of cyclooctene followed by the introduction of the isothiocyanato group. One common method involves the reaction of cyclooctene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The resulting chloromethylated product is then treated with thiophosgene to introduce the isothiocyanato group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-2-isothiocyanatocyclooct-1-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted cyclooctene derivatives with various functional groups.

    Addition Reactions: Halogenated cyclooctene derivatives, hydrogenated cyclooctane derivatives.

    Oxidation and Reduction: Cyclooctene oxides, cyclooctane derivatives.

Scientific Research Applications

1-(Chloromethyl)-2-isothiocyanatocyclooct-1-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2-isothiocyanatocyclooct-1-ene involves its reactivity with nucleophiles and electrophiles. The chloromethyl group is highly reactive towards nucleophiles, leading to the formation of various substituted derivatives. The isothiocyanato group can also participate in reactions with nucleophiles, forming thiourea derivatives. These reactions are facilitated by the electron-withdrawing nature of the substituents, which enhances the electrophilicity of the compound .

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)-2-isothiocyanatocyclohex-1-ene: Similar structure but with a six-membered ring.

    1-(Chloromethyl)-2-isothiocyanatocyclopent-1-ene: Similar structure but with a five-membered ring.

    1-(Chloromethyl)-2-isothiocyanatobenzene: Similar structure but with a benzene ring .

Uniqueness

1-(Chloromethyl)-2-isothiocyanatocyclooct-1-ene is unique due to its eight-membered ring structure, which imparts different steric and electronic properties compared to its smaller ring analogs. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound for specific applications in organic synthesis and industrial processes .

Properties

CAS No.

89996-25-8

Molecular Formula

C10H14ClNS

Molecular Weight

215.74 g/mol

IUPAC Name

1-(chloromethyl)-2-isothiocyanatocyclooctene

InChI

InChI=1S/C10H14ClNS/c11-7-9-5-3-1-2-4-6-10(9)12-8-13/h1-7H2

InChI Key

WQGMYHKWMQGAAT-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=C(CC1)CCl)N=C=S

Origin of Product

United States

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